Thialaminine
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Overview
Description
Thialaminine is a strongly basic chemical modification of cysteine.
Scientific Research Applications
Chemical Modification of Cysteine
4-Thialaminine has been identified as a strongly basic chemical modification of cysteine, synthesized from l-cysteine through trimethylaminoethylation. This synthesis results in a new amino acid, l-[2-[(2-amino-2-carboxyethyl)thio]ethyl]trimethylammonium hydroxide, known as 4-thialaminine or thialaminine. It has been found to be extremely stable under usual protein acid hydrolysis conditions and shows unique properties such as resistance to the action of trypsin, while enhancing the chymotryptic activity of trypsin toward certain bonds of trimethylaminoethylated insulin (Itano & Robinson, 1972).
Enzymatic Thioamide Formation
Thialaminine is involved in the biosynthesis of 6-thioguanine (6TG), a DNA-targeting therapeutic used in the treatment of various cancers. A specialized enzyme system in the biosynthesis of 6TG in bacteria, involving an ATP-dependent sulfur transferase (YcfA) and a sulfur-mobilizing enzyme (YcfC), demonstrates the role of thialaminine in this antimetabolite pathway. This process illustrates a unique enzymatic C-S bond formation in natural product biosynthesis (Litomska et al., 2018).
Structural Insights and Enzyme Modification
Research on the introduction of γ-thialysine in place of a catalytically important lysine in the enzyme N-acetylneuraminic acid lyase (NAL) offers insights into thialaminine's application in enzyme modification. This study provides an understanding of how γ-thialysine can structurally mimic lysine in enzymes and demonstrates the utility of chemical mutagenesis for modifying enzyme active sites, thus highlighting thialaminine's role in exploring enzyme catalysis (Timms et al., 2013).
Antibacterial Activity
Thialaminine has been studied in the synthesis of new thioamides and thiazoles, which showed significant antibacterial activity against various gram-positive and gram-negative bacteria. This study underscores the potential of thialaminine in developing antibacterial agents, emphasizing its role in the structure-antimicrobial activity relationships (Stanchev et al., 2000).
properties
CAS RN |
38264-97-0 |
---|---|
Product Name |
Thialaminine |
Molecular Formula |
C8H18N2O2S |
Molecular Weight |
206.3 |
IUPAC Name |
S-(2-(trimethylammonio)ethyl)-L-cysteinate |
InChI |
InChI=1S/C8H18N2O2S/c1-10(2,3)4-5-13-6-7(9)8(11)12/h7H,4-6,9H2,1-3H3/t7-/m0/s1 |
InChI Key |
DOTVFUARKFIRGC-ZETCQYMHSA-N |
SMILES |
O=C([C@@H](N)CSCC[N+](C)(C)C)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Thialaminine; 4-Thialaminine; 4Thialaminine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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